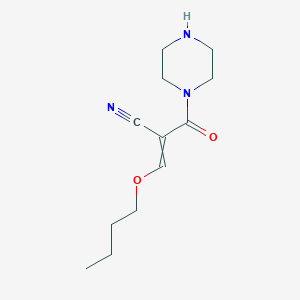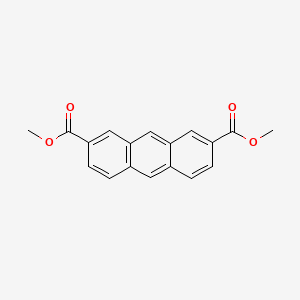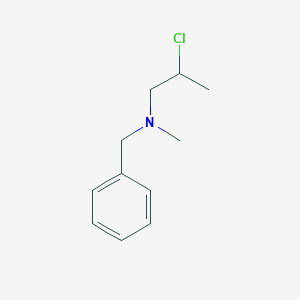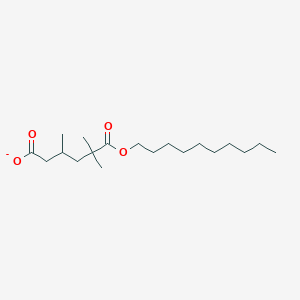![molecular formula C15H16N2O4 B14359314 4-[(4-Aminophenyl)methyl]aniline;oxalic acid CAS No. 92687-24-6](/img/structure/B14359314.png)
4-[(4-Aminophenyl)methyl]aniline;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Aminophenyl)methyl]aniline;oxalic acid is a compound that combines 4-[(4-Aminophenyl)methyl]aniline, an aromatic amine, with oxalic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methyl]aniline typically involves the reduction of 4-nitrobenzyl chloride with aniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-[(4-Aminophenyl)methyl]aniline involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques ensures the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Aminophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form more stable amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-[(4-Aminophenyl)methyl]aniline;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[(4-Aminophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. It can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the past as a rubber antioxidant and dye intermediate.
4-[(4-Methylphenoxy)methyl]aniline: A similar compound with a methylphenoxy group, used in various chemical syntheses.
Uniqueness
4-[(4-Aminophenyl)methyl]aniline is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its combination with oxalic acid enhances its solubility and reactivity, making it valuable in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
92687-24-6 |
|---|---|
Molekularformel |
C15H16N2O4 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)methyl]aniline;oxalic acid |
InChI |
InChI=1S/C13H14N2.C2H2O4/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;3-1(4)2(5)6/h1-8H,9,14-15H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
WOOLTNUVMBJSLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)

![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)




